![molecular formula C9H19ClN2OS B2728400 [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride CAS No. 1171573-30-0](/img/structure/B2728400.png)
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride, also known as MTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTM is a thiol-containing compound that has been shown to have anti-tumor, anti-inflammatory, and antioxidant properties.
Mechanism Of Action
The exact mechanism of action of [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride is not fully understood. However, it is believed that [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride exerts its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has also been shown to inhibit the growth of cancer cells by disrupting their cell cycle. In terms of its anti-inflammatory effects, [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Finally, [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride's antioxidant properties are thought to be due to its ability to scavenge free radicals and protect against oxidative damage.
Biochemical And Physiological Effects
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has been shown to reduce tumor growth and improve survival rates in models of breast, lung, and prostate cancer. [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has also been shown to reduce inflammation and improve symptoms in models of rheumatoid arthritis and colitis. Additionally, [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has been shown to protect against oxidative damage in models of oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has been shown to have a number of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Future Directions
There are a number of potential future directions for research on [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride. One area of interest is the development of [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride and to identify potential drug targets. Finally, research on the pharmacokinetics and toxicity of [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride will be important for the development of safe and effective therapies.
Synthesis Methods
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride can be synthesized through a multistep process that involves the reaction of morpholine with 3-bromothiophene, followed by the addition of methylamine and hydrogenation. The final product is obtained by treating the resulting amine with hydrochloric acid.
Scientific Research Applications
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been tested in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer. [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, [3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride has been shown to have antioxidant properties and has been tested in models of oxidative stress.
properties
IUPAC Name |
(3-morpholin-4-ylthiolan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c10-7-9(1-6-13-8-9)11-2-4-12-5-3-11;/h1-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNOMYZJIFJUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CN)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholin-4-yltetrahydrothien-3-yl)methylamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2728319.png)
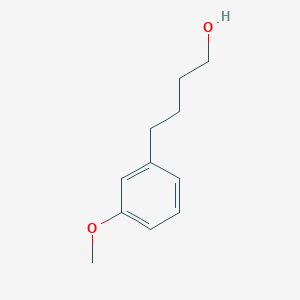
![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)
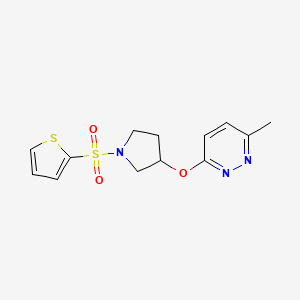
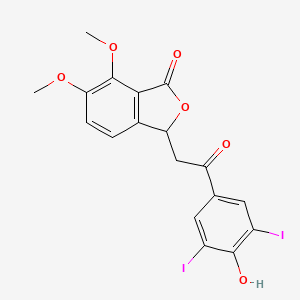
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)
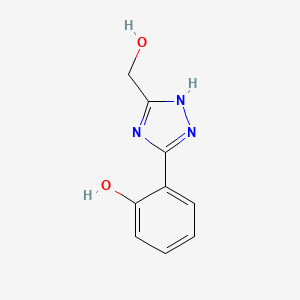
![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)
![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)
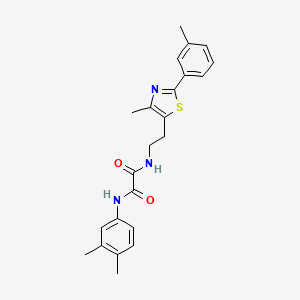
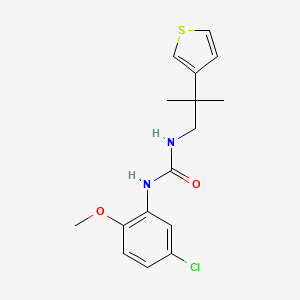
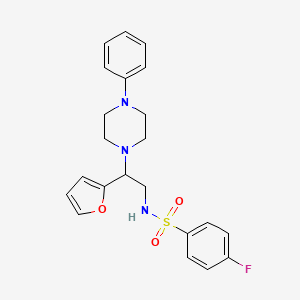
![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)